
3-Benzylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylfuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a benzyl group attached at the third position.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of benzofuran with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sonogashira Cross-Coupling: Another approach involves the Sonogashira cross-coupling reaction between a benzofuran derivative and a benzyl halide, followed by hydrogenation and hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-benzyl-2,3-dihydrobenzofuran using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products:
Oxidation: Benzofuran-3-carboxylic acid.
Reduction: 3-Benzyl-2,3-dihydrobenzofuran.
Substitution: Functionalized benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and advanced materials
Mechanism of Action
The mechanism of action of 3-Benzylfuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the benzyl group at the third position.
2-Benzylfuran: Similar structure but with the benzyl group attached at the second position.
Benzothiophene: Contains a sulfur atom in place of the oxygen atom in the furan ring.
Uniqueness: 3-Benzylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the third position enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
62495-31-2 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-benzylfuran |
InChI |
InChI=1S/C11H10O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2 |
InChI Key |
XEVDSPQSOZLKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
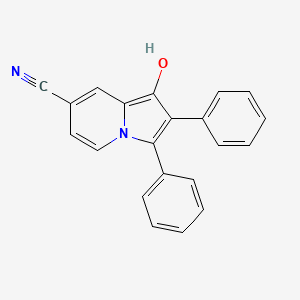
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
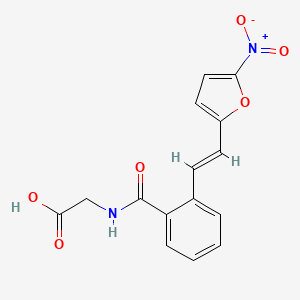
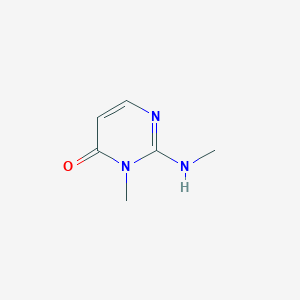
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
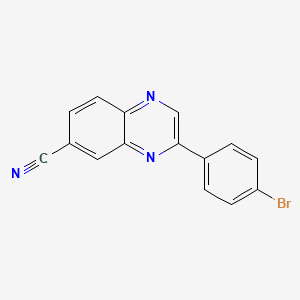
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
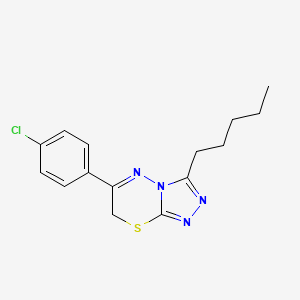
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

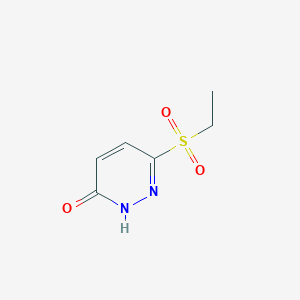
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
